2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Overview
Description
2-AMINO-4-(4-BROMOPHENYL)-7-METHYL-5-OXO-6-(3-PYRIDINYLMETHYL)-5,6-DIHYDRO-4H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE is a complex heterocyclic compound that has garnered significant interest due to its unique structural features and potential pharmacological properties. This compound belongs to the class of pyrano[3,2-c]pyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(4-BROMOPHENYL)-7-METHYL-5-OXO-6-(3-PYRIDINYLMETHYL)-5,6-DIHYDRO-4H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE typically involves multicomponent reactions (MCRs) that combine aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like ammonium acetate or piperidine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(4-BROMOPHENYL)-7-METHYL-5-OXO-6-(3-PYRIDINYLMETHYL)-5,6-DIHYDRO-4H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-AMINO-4-(4-BROMOPHENYL)-7-METHYL-5-OXO-6-(3-PYRIDINYLMETHYL)-5,6-DIHYDRO-4H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(4-BROMOPHENYL)-7-METHYL-5-OXO-6-(3-PYRIDINYLMETHYL)-5,6-DIHYDRO-4H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
2-AMINO-3-CYANO-4H-CHROMENES: Known for their pharmacological properties and used in drug discovery.
PYRANO[2,3-D]PYRIMIDINE DERIVATIVES: Exhibits antimicrobial and anticancer activities.
INDOLE DERIVATIVES: Possess diverse biological activities, including antiviral and anticancer properties.
Properties
Molecular Formula |
C22H17BrN4O2 |
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Molecular Weight |
449.3 g/mol |
IUPAC Name |
2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H17BrN4O2/c1-13-9-18-20(22(28)27(13)12-14-3-2-8-26-11-14)19(17(10-24)21(25)29-18)15-4-6-16(23)7-5-15/h2-9,11,19H,12,25H2,1H3 |
InChI Key |
KCUOXVHDEFWURO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Br)C(=O)N1CC4=CN=CC=C4 |
Origin of Product |
United States |
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